Comparative 5-Lipoxygenase (5-LOX) Inhibitory Potency in Human PMNL vs. Zileuton
Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate inhibits 5-lipoxygenase-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) with an IC50 of 2.10 µM [1]. In cross-study comparison, the clinically approved 5-LOX inhibitor Zileuton exhibits an IC50 of 0.4 µM in the same human PMNL assay system [2]. While Zileuton is approximately 5-fold more potent in this specific cellular context, ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate offers a distinct scaffold with a lower molecular weight (181.23 g/mol) and a unique multi-target profile that includes CCR5 antagonism and carboxylesterase inhibition, which Zileuton lacks [3]. This differential polypharmacology makes the compound valuable for mechanistic studies dissecting the intersection of leukotriene and chemokine signaling pathways.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition in Human PMNL |
|---|---|
| Target Compound Data | IC50 = 2.10 µM |
| Comparator Or Baseline | Zileuton: IC50 = 0.4 µM |
| Quantified Difference | Zileuton is ~5.25-fold more potent |
| Conditions | Inhibition of 5(S)-H(p)ETE formation in fMLP-stimulated human PMNL |
Why This Matters
This data confirms that while not as potent as the gold-standard 5-LOX inhibitor Zileuton, ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate provides a structurally distinct, lower molecular weight chemical probe for studying 5-LOX biology, particularly in assays where avoiding off-target effects associated with Zileuton's hydroxylurea moiety is critical.
- [1] BindingDB. BDBM50351421 (CHEMBL1819393): IC50 for inhibition of 5-lipoxygenase-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human PMNL. View Source
- [2] ScienceDirect. 5-lipoxygenase inhibitory activity of zileuton: IC50 values in rat PMNL, human PMNL, and human whole blood. View Source
- [3] BindingDB. BDBM50409656 (CHEMBL150648): Enzyme Inhibition Constant Data for ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate. View Source
